Peritoxin B: A Technical Guide to its Chemical Structure and Biological Function
Peritoxin B: A Technical Guide to its Chemical Structure and Biological Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peritoxin B is a chlorinated polyketide-peptide hybrid molecule and a host-selective mycotoxin produced by the fungal pathogen Periconia circinata.[1][2][3][4] This toxin is a key determinant in the pathogenicity of the fungus, specifically targeting certain genotypes of sorghum (Sorghum bicolor) and causing Milo disease, which is characterized by root and crown rot.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of Peritoxin B. It also outlines generalized experimental protocols for its isolation and analysis, and proposes a putative signaling pathway for its mode of action based on current understanding.
Chemical Structure and Physicochemical Properties
Peritoxin B is a complex molecule with the chemical formula C20H29Cl3N4O8.[5] Its IUPAC name is 4-[(6-amino-4-hydroxy-2-oxoazepan-3-yl)amino]-3-[[3-[carboxy(chloro)methyl]-2-chloro-2-(1-chlorobutyl)cyclopropanecarbonyl]amino]-4-oxobutanoic acid.[5] The structure features a chlorinated cyclopropane ring linked to a peptide-like chain containing an azepane ring.[5]
Below is a 2D representation of the chemical structure of Peritoxin B.
Caption: 2D chemical structure of Peritoxin B.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C20H29Cl3N4O8 | PubChem[5] |
| Molecular Weight | 559.8 g/mol | PubChem[5] |
| XLogP3-AA | -3.2 | PubChem[5] |
| Hydrogen Bond Donor Count | 8 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 10 | PubChem[5] |
| Rotatable Bond Count | 12 | PubChem[5] |
| Exact Mass | 558.105097 | PubChem[5] |
| Monoisotopic Mass | 558.105097 | PubChem[5] |
| Topological Polar Surface Area | 208 Ų | PubChem[5] |
| Heavy Atom Count | 35 | PubChem[5] |
| Complexity | 864 | PubChem[5] |
Biological Activity
Peritoxin B is a potent, host-selective phytotoxin. Its biological activity is highly specific to sorghum genotypes that carry the semi-dominant Pc gene, rendering them susceptible to Periconia circinata infection.[6]
Quantitative Biological Activity
Peritoxin B exhibits toxicity at very low concentrations. It is effective against susceptible sorghum genotypes at concentrations as low as 1.0 ng/mL.[2] However, specific IC50 or EC50 values from dose-response studies are not widely reported in the available literature.
Experimental Protocols
Detailed experimental protocols for Peritoxin B are scarce. The following sections provide generalized methodologies based on common practices for the isolation and analysis of fungal mycotoxins.
Isolation and Purification of Peritoxin B from Periconia circinata
This protocol describes a general workflow for the extraction and purification of Peritoxin B from fungal cultures.
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Fungal Culture: Grow a toxin-producing (Tox+) strain of Periconia circinata in a suitable liquid medium.
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Extraction: After a sufficient incubation period, separate the fungal mycelium from the culture filtrate by centrifugation or filtration. The filtrate contains the secreted Peritoxin B.
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Solid-Phase Extraction (SPE): Pass the culture filtrate through a solid-phase extraction column (e.g., C18) to concentrate the toxin and remove polar impurities.
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Solvent Partitioning: Elute the toxin from the SPE column with an organic solvent (e.g., methanol or acetonitrile) and then perform liquid-liquid extraction to further purify the toxin based on its polarity.
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Chromatography: Employ High-Performance Liquid Chromatography (HPLC) for the final purification steps. A reversed-phase C18 column with a gradient of acetonitrile in water is a common choice for separating peptide-like mycotoxins.[3][4]
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Purity Analysis: Assess the purity of the isolated Peritoxin B using analytical HPLC and Mass Spectrometry.
Caption: Generalized workflow for the isolation of Peritoxin B.
Bioassay for Host-Selective Toxicity
A common method to assess the biological activity of Peritoxin B is a root growth inhibition assay using susceptible and resistant sorghum seedlings.
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Seedling Preparation: Germinate seeds of both susceptible and resistant sorghum genotypes in a sterile environment.
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Toxin Treatment: Prepare serial dilutions of purified Peritoxin B in a suitable buffer or nutrient solution.
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Exposure: Place the sorghum seedlings in the toxin solutions, ensuring the roots are fully submerged. Include a control group with no toxin.
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Incubation: Incubate the seedlings under controlled light and temperature conditions.
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Data Collection: After a set period (e.g., 24-72 hours), measure the primary root length of the seedlings.
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Analysis: Compare the root growth of toxin-treated seedlings to the control group for both susceptible and resistant genotypes. A significant inhibition of root growth in the susceptible genotype compared to the resistant one confirms the host-selective toxicity.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of Peritoxin B's host-selective toxicity is not fully elucidated. However, research suggests that it involves the interaction with a specific cellular target present only in susceptible sorghum genotypes.[6] This interaction is thought to trigger a signaling cascade that leads to cellular damage and disease symptoms.
It is hypothesized that Peritoxin B interacts with a proteinaceous receptor on or near the cell surface of susceptible sorghum cells.[6] This binding event is believed to interfere with a signal transduction pathway, leading to downstream effects such as altered gene expression.[6][7][8] One of the observed downstream effects is the enhanced synthesis of a group of 16-kDa proteins.[6][7][8]
The following diagram illustrates a hypothetical signaling pathway for Peritoxin B's action.
Caption: Hypothetical signaling pathway of Peritoxin B in susceptible sorghum.
Conclusion
Peritoxin B is a fascinating and potent mycotoxin with a highly specific mode of action. While its chemical structure is known, a significant amount of research is still needed to fully understand its physicochemical properties, the intricacies of its biological activity, and the precise signaling pathways it modulates. Further investigation into these areas could provide valuable insights into host-pathogen interactions and potentially open avenues for the development of novel herbicides or other biotechnological applications. The information and generalized protocols provided in this guide serve as a foundational resource for researchers embarking on the study of this unique natural product.
References
- 1. Structure of the host-specific toxins produced by the fungal pathogen Periconia circinata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential Synthesis of Peritoxins and Precursors by Pathogenic Strains of the Fungus Periconia circinata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential synthesis of peritoxins and precursors by pathogenic strains of the fungus Periconia circinata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peritoxin B | C20H29Cl3N4O8 | CID 122791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alterations in gene expression in sorghum induced by the host-specific toxin from Periconia circinata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alterations in gene expression in sorghum induced by the host-specific toxin from Periconia circinata - PubMed [pubmed.ncbi.nlm.nih.gov]
